BenchChemオンラインストアへようこそ!

(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol

Hydrogen-bond donor Drug-likeness Solubility

(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol (CAS 1207460-23-8) is a trisubstituted pyrimidine derivative bearing a 2-chloro leaving group, a 4-(4-fluorophenyl) substituent, a 6-isopropyl group, and a 5-hydroxymethyl handle. With a molecular formula of C₁₄H₁₄ClFN₂O and a molecular weight of 280.73 g/mol, it belongs to the 4-(4-fluorophenyl)-6-isopropylpyrimidine scaffold class that underpins the blockbuster statin rosuvastatin.

Molecular Formula C14H14ClFN2O
Molecular Weight 280.72 g/mol
CAS No. 1207460-23-8
Cat. No. B3221727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol
CAS1207460-23-8
Molecular FormulaC14H14ClFN2O
Molecular Weight280.72 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)Cl
InChIInChI=1S/C14H14ClFN2O/c1-8(2)12-11(7-19)13(18-14(15)17-12)9-3-5-10(16)6-4-9/h3-6,8,19H,7H2,1-2H3
InChIKeyMACZLMHXNRVEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol (CAS 1207460-23-8): A Trisubstituted Pyrimidine Building Block for Statin Intermediate Chemistry


(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol (CAS 1207460-23-8) is a trisubstituted pyrimidine derivative bearing a 2-chloro leaving group, a 4-(4-fluorophenyl) substituent, a 6-isopropyl group, and a 5-hydroxymethyl handle. With a molecular formula of C₁₄H₁₄ClFN₂O and a molecular weight of 280.73 g/mol, it belongs to the 4-(4-fluorophenyl)-6-isopropylpyrimidine scaffold class that underpins the blockbuster statin rosuvastatin [1]. The compound is commercially available at purities of 95–98% from multiple vendors and is primarily positioned as a research intermediate . As confirmed by the ZINC database (ZINC90535753), no annotated biological activity is currently recorded in ChEMBL for this specific compound, consistent with its role as a synthetic building block rather than an end-use bioactive molecule [2].

Why Close Analogs of (2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol Cannot Be Interchanged Without Altering Synthetic Outcomes and Physicochemical Profiles


Within the 4-(4-fluorophenyl)-6-isopropylpyrimidine family, seemingly minor modifications at the 2-position and 5-position produce compounds with measurably divergent hydrogen-bond donor capacity, lipophilicity, polar surface area, molecular weight, and synthetic reactivity. The target compound occupies a distinct property space: it is the only analog among its three closest comparators that simultaneously offers a hydrogen-bond donor (–CH₂OH), a reactive 2-chloro SNAr handle, a LogP below 4.0, and a PSA between 40 and 50 Ų . The 5-bromo analog eliminates HBD capacity entirely and increases LogP by ~1.3 log units, while the 2-amino analog (rosuvastatin intermediate, CAS 147118-36-3) nearly doubles the PSA and adds ~73 Da in molecular weight . These differences are not interchangeable in the context of downstream oxidation chemistry (where the hydroxymethyl group is the required precursor to the formyl intermediate), fragment-based library design, or ADME property optimization. Selecting a generic substitute without accounting for these specific property divergences risks synthetic failure, unexpected pharmacokinetic behavior, or procurement of a compound unsuited to the intended chemical transformation.

Quantitative Differentiation Evidence for (2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol vs. Closest Analogs


Hydrogen-Bond Donor Capacity: The Only 5-Hydroxymethyl Analog Providing HBD = 1 Among 2-Chloro-5-Substituted Comparators

The target compound possesses one hydrogen-bond donor (the –OH of the 5-hydroxymethyl group), whereas both the 5-bromo analog (CAS 894787-97-4) and the 5-carboxylate methyl ester analog (CAS 488798-38-5) have zero HBD. This is a binary, structure-defining difference that directly impacts aqueous solubility, crystal packing, and potential for target hydrogen bonding . The 2-amino analog (CAS 147118-36-3) also possesses one HBD, but nearly doubles the PSA (see Evidence Item 3).

Hydrogen-bond donor Drug-likeness Solubility

Lipophilicity Balance: LogP = 3.55 Positions the Target Between the Excessively Lipophilic Bromo Analog and the Lower-LogP Amino Analog

The computed LogP of the target compound is 3.55, which lies in the intermediate range between the 5-bromo analog (LogP = 4.82) and the 2-amino-N-methylmethanesulfonamide analog (LogP ≈ 3.38) . A LogP above 4.0, as seen for the bromo analog, is associated with increased risk of poor aqueous solubility, high metabolic turnover, and promiscuous off-target binding. The target's LogP of 3.55 remains within the generally acceptable range for oral drug-like molecules while retaining sufficient lipophilicity for membrane permeation.

Lipophilicity ADME logP optimization

Polar Surface Area (PSA = 46.01 Ų): The Only Analog Within the CNS-Permeable Window Among 5-Substituted Comparators

The target compound's PSA of 46.01 Ų is the only value among the three major 5-substituted comparators to fall within the widely accepted threshold of <60 Ų for favorable blood-brain barrier penetration . The 5-bromo analog has a PSA of 25.78 Ų (below the typical lower bound for balanced solubility), while the 2-amino analog has a PSA of 91.77 Ų, well above the CNS-permeable ceiling and also above the oral bioavailability threshold of <140 Ų (though still within it) . The target's PSA of 46.01 Ų occupies a balanced middle ground that supports both membrane permeability and aqueous solubility.

Polar surface area CNS drug-likeness Blood-brain barrier

Molecular Weight Advantage: At 280.73 Da, the Target Is 15–73 Da Lighter Than All Major 5-Substituted and 2-Substituted Comparators

With a molecular weight of 280.73 Da, the target compound is the lightest among its closest functional analogs: the 5-bromo analog weighs 329.60 Da (+48.87 Da), the 5-CO₂Me ester weighs 308.73 Da (+28.00 Da), and the 2-amino analog weighs 353.41 Da (+72.68 Da) . In the context of fragment-based drug discovery, the 'rule of three' (MW < 300) is a widely used guideline, and at 280.73 Da the target compound qualifies while none of the other three comparators do.

Molecular weight Fragment-based drug discovery Lead-likeness

Synthetic Versatility: The 5-Hydroxymethyl Group Is the Direct Precursor to the 5-Formyl Key Rosuvastatin Intermediate

The 5-hydroxymethyl group of the target compound can be oxidized to the corresponding 5-formyl (aldehyde) derivative, which is the documented key intermediate for rosuvastatin side-chain condensation. The aldehyde analog (2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carbaldehyde, CAS 1341224-95-0) is a known compound listed in chemical catalogs as a rosuvastatin-related substance [1]. In the closely related N-methylmethanesulfonamide series, the hydroxymethyl → formyl oxidation has been demonstrated in nearly quantitative yields using the methodology reported in Tetrahedron (2012) for three key pyrimidine precursors, establishing the synthetic feasibility of this transformation [2]. In contrast, the 5-bromo analog requires palladium-catalyzed carbonylation to access the aldehyde oxidation state, while the 5-ester analog requires reduction-oxidation sequences that add steps and reduce atom economy.

Synthetic intermediate Rosuvastatin Oxidation chemistry

2-Chloro Leaving Group Retains Full SNAr Diversification Potential vs. the Pre-Functionalized 2-Amino Analog

The 2-chloro substituent on the target compound serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling late-stage introduction of diverse amine, alkoxide, or thiol nucleophiles. This is a critical differentiation from the 2-amino-N-methylmethanesulfonamide analog (CAS 147118-36-3), where the 2-position is already functionalized with the rosuvastatin-specific pharmacophore and cannot be further diversified without deprotection/re-functionalization chemistry . The patent literature on 4-(4-fluorophenyl)-6-isopropylpyrimidine intermediates explicitly describes the 2-chloro compounds as precursors for introducing various 2-amino substituents, underscoring the strategic value of the unsubstituted 2-chloro handle [1]. The ZINC SEA (Similarity Ensemble Approach) prediction for the target compound suggests potential interaction with tyrosine-protein kinase Lck (max Tc = 40), indicating that the 2-chloro-5-hydroxymethyl scaffold may serve as a starting point for kinase inhibitor development after SNAr diversification [2].

Nucleophilic aromatic substitution Scaffold diversification Kinase inhibitor

Procurement-Relevant Application Scenarios for (2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol (CAS 1207460-23-8)


Rosuvastatin Intermediate Synthesis: Direct Oxidation to the 5-Formyl Wittig/Horner-Emmons Coupling Partner

The target compound's 5-hydroxymethyl group is the direct synthetic precursor to 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carbaldehyde (CAS 1341224-95-0), which can then undergo formyl homologation to install the heptenoic acid side chain characteristic of rosuvastatin. The oxidation step has precedent in the N-methylmethanesulfonamide series where it proceeds in nearly quantitative yield under mild conditions (Tetrahedron, 2012) [1]. After formyl installation, the 2-chloro group can be displaced with N-methylmethanesulfonamide to complete the rosuvastatin pharmacophore. This two-step sequence (oxidation then SNAr) from the target compound is more atom-economical than the alternative route starting from the 5-bromo analog, which requires palladium-catalyzed carbonylation or lithiation-formylation chemistry. For process chemistry groups optimizing rosuvastatin or related statin analog synthesis, the target compound offers a strategically positioned intermediate with validated downstream chemistry precedent.

Fragment-Based Drug Discovery: A Rule-of-Three-Compliant Pyrimidine Scaffold for Kinase-Targeted Library Design

At MW = 280.73 Da, LogP = 3.55, HBD = 1, and HBA = 3, the target compound satisfies all three 'rule of three' criteria for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3—with LogP marginally above the ideal ≤3) [1]. Its PSA of 46.01 Ų places it within the CNS-permeable window (PSA < 60 Ų), making it a candidate for CNS-targeted fragment libraries. The ZINC SEA prediction suggests potential kinase target engagement (LCK, max Tc = 40) [2]. The 2-chloro position enables rapid parallel diversification via SNAr with commercial amine libraries, facilitating fragment elaboration. In contrast, the 2-amino analog (CAS 147118-36-3, MW = 353.41) exceeds the MW threshold and has the 2-position blocked, while the 5-bromo analog (MW = 329.60, LogP = 4.82) exceeds both MW and LogP guidelines. For fragment library curators, the target compound provides a pre-validated, diversification-ready scaffold that none of its closest analogs replicate.

CNS-Penetrant Lead Optimization: Physicochemical Profile Pre-Optimized for Blood-Brain Barrier Permeability

The target compound's PSA of 46.01 Ų is significantly below the 60–70 Ų threshold empirically associated with favorable CNS penetration, while its LogP of 3.55 avoids the excessive lipophilicity (LogP > 4) that often correlates with high plasma protein binding and rapid metabolic clearance [1]. Among the major analogs, only the target compound simultaneously satisfies PSA < 60 and LogP < 4.0; the 5-bromo analog (PSA = 25.78, LogP = 4.82) is too lipophilic, while the 2-amino analog (PSA = 91.77, LogP ≈ 3.38) exceeds the PSA ceiling for passive BBB permeation [2]. For neuroscience programs initiating lead optimization from a pyrimidine core, procuring the target compound rather than a close analog preserves the CNS drug-like property space without requiring subsequent property-tempering structural modifications.

Kinase Inhibitor Scaffold Diversification: A 2-Chloro Handle for SNAr-Based Parallel Library Synthesis Targeting the Hinge-Binding Motif

Pyrimidine cores are privileged scaffolds in kinase inhibitor design due to their ability to engage the kinase hinge region via N1 and substituents at C2, C4, and C6. The target compound provides an unsubstituted 2-chloro position that can be diversified with amine nucleophiles to generate focused kinase inhibitor libraries [1]. The 5-hydroxymethyl group can be retained as a solubilizing element, oxidized to aldehyde for reductive amination, or converted to a halide for further elaboration. The ZINC SEA prediction for LCK (tyrosine-protein kinase Lck) provides a computational rationale for kinase-targeted library design [2]. The 2-amino analog (CAS 147118-36-3) cannot serve this diversification purpose because its 2-position is already occupied by the N-methylmethanesulfonamide group specific to HMG-CoA reductase inhibition. For medicinal chemistry teams exploring pyrimidine-based kinase inhibitors, the target compound is the appropriate procurement choice for an uncommitted, diversification-ready scaffold.

Quote Request

Request a Quote for (2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.